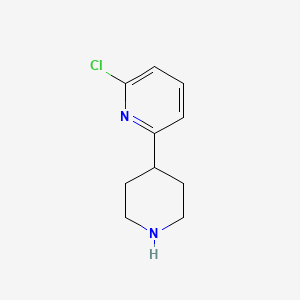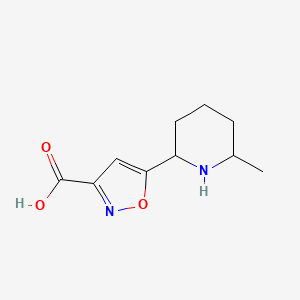
1,1-Difluorobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorobut-3-en-2-ol is an organic compound with the molecular formula C4H6F2O It is characterized by the presence of two fluorine atoms attached to the first carbon of a butene chain, with a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as CF3CH2I and LiNi-Pr2 in a solvent like THF at low temperatures . Another method involves the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of difluorobutanal or difluorobutanoic acid.
Reduction: Formation of 1,1-difluorobutan-2-ol.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
Scientific Research Applications
1,1-Difluorobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism by which 1,1-Difluorobut-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,1-Difluorobutene: Similar structure but lacks the hydroxyl group.
2,2-Difluorobut-3-en-1-ol: Similar structure but with fluorine atoms on the second carbon and hydroxyl group on the first carbon.
3-(1,1-Difluoro-3-buten-1-yl)-2-quinoxalinol: A more complex compound with additional functional groups.
Uniqueness: 1,1-Difluorobut-3-en-2-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4H6F2O |
|---|---|
Molecular Weight |
108.09 g/mol |
IUPAC Name |
1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h2-4,7H,1H2 |
InChI Key |
FSVDALTVDDWHNW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
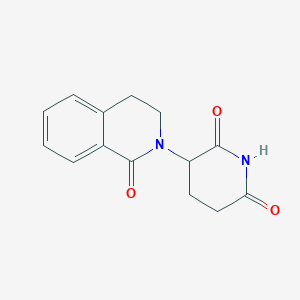
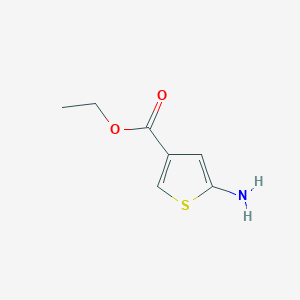
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
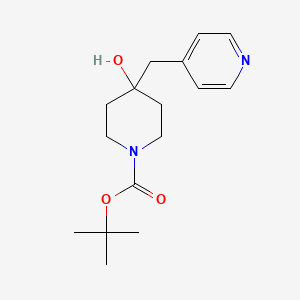
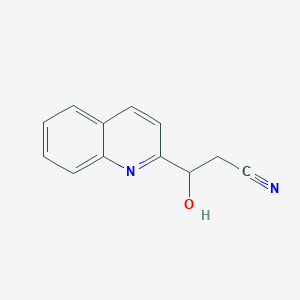
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
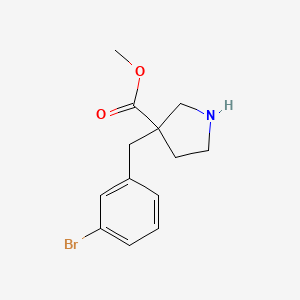
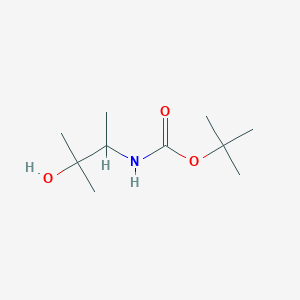

![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
